
N-(1-イソブチリル-1,2,3,4-テトラヒドロキノリン-7-イル)ペンタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamide” is a compound that belongs to the class of organic compounds known as tetrahydroquinolines . These are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a piperidine ring, and that is fully hydrogenated .
Molecular Structure Analysis
The InChI code for a similar compound, 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine, is 1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 . This can be used to generate a 3D structure of the molecule.Chemical Reactions Analysis
Tetrahydroquinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction . The exact reactions that “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamide” can undergo would depend on the specific conditions and reagents used.作用機序
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ is not fully understood, but it has been found to modulate the activity of various receptors in the brain. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ has been found to increase dopamine release in the brain, which may contribute to its potential use in the treatment of addiction. This compound has also been found to have anxiolytic and antidepressant effects, which may be due to its affinity for serotonin receptors.
Biochemical and Physiological Effects
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ has been found to have various biochemical and physiological effects. This compound has been found to increase dopamine release in the brain, which may contribute to its potential use in the treatment of addiction. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ has also been found to have anxiolytic and antidepressant effects, which may be due to its affinity for serotonin receptors. This compound has also been found to have antinociceptive effects, which may be due to its affinity for nicotinic acetylcholine receptors.
実験室実験の利点と制限
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ has been found to have advantages and limitations for lab experiments. This compound has been found to have high affinity for various receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ has also been found to have low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ. One potential direction is the development of new synthetic methods for this compound that improve its solubility in water. Another potential direction is the study of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ in animal models of addiction, depression, and other neurological disorders. Additionally, the study of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ in combination with other compounds may provide insights into the function of various receptors in the brain.
合成法
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamideQ has been synthesized using different methods, including the Pictet-Spengler reaction and reductive amination. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline derivative. Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form a secondary or tertiary amine.
科学的研究の応用
8-オキソグアニンDNAグリコシラーゼ (OGG1) の阻害剤
この化合物は、強力で選択的な8-オキソグアニンDNAグリコシラーゼ (OGG1) 阻害剤の開発に使用されてきました . OGG1は、塩基除去修復に関与する酵素であり、その阻害は、DNA修復メカニズムが重要な役割を果たす癌やその他の疾患の治療に影響を与える可能性があります .
創薬
この化合物は、創薬を含む様々な科学分野において潜在的な影響を持つことが知られています. その独特の化学構造は、潜在的な治療効果を持つ新薬の合成に利用できます.
がん治療
この化合物は、がん治療に使用できる可能性が示唆されています. 様々な生物学的標的に相互作用する能力により、新しいがん治療法の開発における貴重なツールとなる可能性があります.
材料科学
この化合物は、材料科学においても潜在的な用途があります. その独特の化学的性質は、新しい特性を持つ新しい材料の開発に利用できます.
抗菌作用
研究によると、この化合物の誘導体は、抗菌剤として使用できる可能性があります . これらの化合物は、多剤耐性菌に対抗するために使用できる可能性があり、感染症の分野で大きな関心を集めています .
神経保護作用
この化合物の誘導体は、神経保護効果を持つ可能性があることを示唆する証拠があります . これは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療に影響を与える可能性があります .
特性
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-5-8-17(21)19-15-10-9-14-7-6-11-20(16(14)12-15)18(22)13(2)3/h9-10,12-13H,4-8,11H2,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEJTZJQLXCZMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

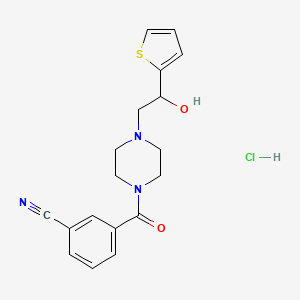

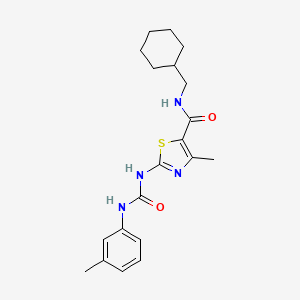
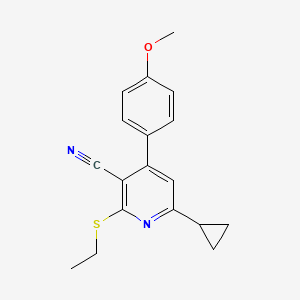
![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2413020.png)
![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazino]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)
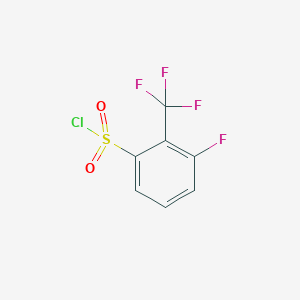

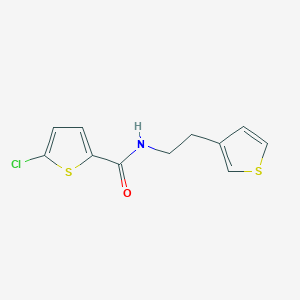

![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2413031.png)
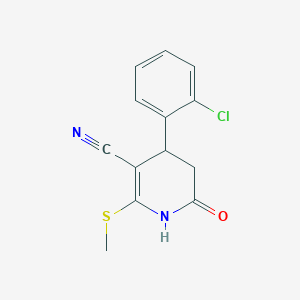
![3-methyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413036.png)